molecular formula C17H17NO2 B2901811 N-(2-Phenoxy-2-phenylethyl)prop-2-enamide CAS No. 2411263-96-0

N-(2-Phenoxy-2-phenylethyl)prop-2-enamide

Cat. No.: B2901811
CAS No.: 2411263-96-0
M. Wt: 267.328
InChI Key: SCWSERXZXNNRSY-UHFFFAOYSA-N
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Description

N-(2-Phenoxy-2-phenylethyl)prop-2-enamide is an organic compound with the molecular formula C17H17NO This compound is characterized by the presence of a phenoxy group and a phenylethyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

N-(2-phenoxy-2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-17(19)18-13-16(14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h2-12,16H,1,13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSERXZXNNRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenoxy-2-phenylethyl)prop-2-enamide typically involves the reaction of 2-phenoxy-2-phenylethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenoxy-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or phenylethyl derivatives.

Scientific Research Applications

N-(2-Phenoxy-2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Phenoxy-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide: A structurally similar compound with a cinnamamide backbone.

    Phenoxy acetamide derivatives: Compounds with similar phenoxy and acetamide groups.

Uniqueness

N-(2-Phenoxy-2-phenylethyl)prop-2-enamide is unique due to its specific combination of phenoxy and phenylethyl groups attached to a prop-2-enamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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